molecular formula C11H7Br2NO2 B5968953 N-(2,4-dibromophenyl)furan-2-carboxamide

N-(2,4-dibromophenyl)furan-2-carboxamide

Cat. No.: B5968953
M. Wt: 344.99 g/mol
InChI Key: KOVRKJCBOWUMQD-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)furan-2-carboxamide is a brominated aromatic amide derivative featuring a furan-2-carboxamide scaffold substituted with two bromine atoms at the 2- and 4-positions of the phenyl ring.

Properties

IUPAC Name

N-(2,4-dibromophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVRKJCBOWUMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2,4-dibromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, yielding the desired product in good yields. The reaction conditions often include the use of an inert atmosphere and anhydrous solvents to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are employed.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,4-dibromophenyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes. Molecular docking studies have shown that the compound can bind to active sites of bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related carboxamides (Table 1):

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity Source
N-(2,4-Dibromophenyl)furan-2-carboxamide 2,4-diBr 371.97 (calculated) Furan, carboxamide, Br Not explicitly reported
N-(4-Bromophenyl)furan-2-carboxamide 4-Br 294.13 Furan, carboxamide, Br Antibacterial (vs. A. baumannii, MRSA)
N-(3,5-Dichlorophenyl)furan-2-carboxamide 3,5-diCl 284.54 Furan, carboxamide, Cl Antipathogenic (vs. biofilms)
N-(2,4-Dibromophenyl)-2-fluorobenzamide 2,4-diBr, 2-F 388.98 Benzamide, F, Br Commercial availability
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Thiadiazole ring 225.23 Thiadiazole, furan VEGFR-2 inhibition (IC50 ~7 nM)

Key Observations :

  • Halogen Effects : Bromine substitution (as in 2,4-diBr) enhances lipophilicity and may improve membrane permeability compared to chlorine or fluorine analogs .
  • Ring Systems : Replacing the phenyl ring with heterocycles (e.g., thiadiazole in ) shifts bioactivity toward kinase inhibition, whereas furan-carboxamide-phenyl hybrids prioritize antimicrobial effects .

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